benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate
Overview
Description
Benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a hydroxycyclohexyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of benzyl benzyl((1R,2R)-2-oxocyclohexyl)carbamate.
Reduction: Formation of benzyl benzyl((1R,2R)-2-aminocyclohexyl)carbamate.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active compounds. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
Benzyl ((1R,2R)-2-hydroxycycloheptyl)carbamate: Similar structure but with a heptyl group instead of a hexyl group.
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate: Similar structure but with an amino group instead of a hydroxy group.
Benzyl ((1R,2R)-2-oxocyclohexyl)carbamate: Similar structure but with a ketone group instead of a hydroxy group.
Uniqueness
Benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c23-20-14-8-7-13-19(20)22(15-17-9-3-1-4-10-17)21(24)25-16-18-11-5-2-6-12-18/h1-6,9-12,19-20,23H,7-8,13-16H2/t19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXZINOOEWWREG-WOJBJXKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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